molecular formula C14H26N2O2 B1456012 1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester CAS No. 2173116-19-1

1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester

Cat. No.: B1456012
CAS No.: 2173116-19-1
M. Wt: 254.37 g/mol
InChI Key: LBZJQOBUIXWLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester (CAS No. 1031927-14-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

  • Molecular Formula: C₁₄H₂₆N₂O₂
  • Molecular Weight: 254.37 g/mol
  • Structure: The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity

1,9-Diazaspiro[5.5]undecane derivatives have been studied for their potential in treating various conditions:

  • Antinociceptive Effects: Research indicates that compounds in this class exhibit pain-relieving properties. A study highlighted their effectiveness in models of acute and chronic pain, suggesting a mechanism involving the modulation of pain pathways through GABAergic systems .
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation, particularly in immune response modulation. It was noted that certain derivatives could influence T cell proliferation and macrophage activity, which are crucial in inflammatory processes .
  • Potential for Treating Obesity and Metabolic Disorders: Some studies have linked 1,9-diazaspiro[5.5]undecanes to weight management and metabolic regulation, indicating a role in appetite suppression and energy expenditure .

Case Studies

  • GABA Receptor Antagonism:
    • A study investigated the interaction of 1,9-diazaspiro[5.5]undecane derivatives with GABA receptors. The results demonstrated that these compounds could act as competitive antagonists at GABA type A receptors, influencing neuronal excitability and offering potential therapeutic avenues for neurological disorders .
  • Pain Management:
    • In experimental models, the administration of 1,9-diazaspiro[5.5]undecane derivatives resulted in significant reductions in pain responses compared to controls. This effect was attributed to their ability to modulate central nervous system pathways involved in pain perception .

Synthesis Methods

The synthesis of 1,9-diazaspiro[5.5]undecane derivatives typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions: Utilizing amines and carbonyl compounds to form the spirocyclic structure.
  • Functionalization: Modifying the carboxylic acid moiety to enhance solubility and biological activity.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntinociceptivePain relief in acute/chronic models
Anti-inflammatoryReduced T cell proliferation
Metabolic RegulationPotential for obesity treatment

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)11-4-5-14(16-10-11)6-8-15-9-7-14/h11,15-16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZJQOBUIXWLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2(CCNCC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 2
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 3
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 4
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 5
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 6
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.